3-Pentanone

Catalog No.
S604735
CAS No.
96-22-0
M.F
C5H10O
CH3CH2COCH2CH3
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentanone

CAS Number

96-22-0

Product Name

3-Pentanone

IUPAC Name

pentan-3-one

Molecular Formula

C5H10O
CH3CH2COCH2CH3
C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3

InChI Key

FDPIMTJIUBPUKL-UHFFFAOYSA-N

SMILES

CCC(=O)CC

Solubility

5 % (NIOSH, 2016)
0.56 M
45.9 mg/mL at 25 °C
Miscible with ethanol, ether; soluble in carbon tetrachloride
In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C
In water, 4.589X10+4 mg/L at 25 °C
Solubility in water: moderate
5%

Synonyms

DEK; Diethyl Ketone; Dimethylacetone; Ethyl Ketone; Metacetone; Methacetone; NSC 8653; Propione; ZED 2EK

Canonical SMILES

CCC(=O)CC

Solvent

Due to its solubility in a wide range of solvents like water, alcohols, and ethers, 3-pentanone is a valuable tool for researchers. It can dissolve various compounds, making it useful in:

  • Organic synthesis: 3-Pentanone serves as a reaction medium for numerous chemical reactions. Its ability to dissolve reactants and facilitate their interaction is crucial for synthesizing complex molecules [].

Precursor for Organic Compounds

The chemical structure of 3-pentanone makes it a valuable starting material for synthesizing other important compounds. For instance, it acts as a precursor for:

  • Vitamin E synthesis: 3-Pentanone is a key intermediate in the commercial production of vitamin E, an essential nutrient with antioxidant properties [].

Potential Anticonvulsant

Studies suggest 3-pentanone might possess anticonvulsant properties. Research on animal models has shown it to have an effect in reducing seizures []. However, further investigation is needed to understand its mechanism of action and potential therapeutic applications.

Other Research Applications

Beyond the points mentioned above, 3-pentanone finds use in other scientific research areas, such as:

  • Atmospheric chemistry: Studies explore the atmospheric fate of 3-pentanone and related compounds, including their potential impact on greenhouse gas effects [].
  • Biofuel research: Understanding the chemical reactions involving 3-pentanone is crucial for developing biofuels with improved efficiency and reduced emissions [].

3-Pentanone, also known as diethyl ketone, is a simple, symmetrical dialkyl ketone with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.13 g/mol. This colorless liquid has a characteristic odor similar to that of acetone and is soluble in about 25 parts water, making it miscible with various organic solvents . It is primarily utilized as a solvent and as an intermediate in chemical synthesis processes, notably in the production of vitamin E and the antiviral medication Oseltamivir (Tamiflu) .

3-Pentanone is a flammable liquid with a vapor heavier than air, posing a fire and explosion hazard. It is also irritating to the skin, eyes, and respiratory system.

  • Threshold Limit Value (TLV): 200 ppm (705 mg/m³) []. This refers to the maximum concentration of the substance a worker can be safely exposed to in an 8-hour workday.
  • Acute exposure can cause coughing, shortness of breath, and skin irritation.

Safety precautions when handling 3-pentanone include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Working in a well-ventilated area.
  • Keeping the compound away from heat, sparks, and open flames.
Characteristic of ketones:

  • Oxidation: It can be oxidized to form carboxylic acids or other functional groups.
  • Reduction: 3-Pentanone can be reduced to yield secondary alcohols.
  • Aldol Condensation: It can participate in aldol condensation reactions, forming larger carbon chains.
  • Hydrogen Abstraction: Studies indicate that hydrogen abstraction from 3-pentanone by radicals, such as hydrogen and methyl radicals, is a significant reaction pathway .

3-Pentanone can be synthesized through several methods:

  • Ketonic Decarboxylation: This method involves the decarboxylation of propanoic acid using metal oxide catalysts:
    2CH3CH2CO2H(CH3CH2)2CO+CO2+H2O2\text{CH}_3\text{CH}_2\text{CO}_2\text{H}\rightarrow (\text{CH}_3\text{CH}_2)_2\text{CO}+\text{CO}_2+\text{H}_2\text{O}
  • Carbonylation Route: Ethylene reacts with carbon monoxide and hydrogen in the presence of catalysts (e.g., dicobalt octacarbonyl) to produce 3-pentanone .
  • From Propanol: A notable method involves the vapor-phase synthesis from 1-propanol over catalysts like cerium oxide combined with iron oxide .

The applications of 3-pentanone are diverse:

  • Solvent: It serves as a specialty solvent in paints and coatings, although less commonly than other solvents like butanone.
  • Chemical Intermediate: It is used as a starting material for synthesizing various chemicals, including vitamin E and Oseltamivir.
  • Flavoring Agent: In some cases, it is utilized in the food industry for its flavoring properties.

Interaction studies involving 3-pentanone focus on its reactivity with free radicals and other reactive species. Research indicates that hydrogen abstraction from the methylene group in 3-pentanone is notably rapid compared to similar compounds . This property may influence its behavior in combustion processes and environmental chemistry.

Several compounds share structural similarities with 3-pentanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butan-2-oneC4H8OC_4H_8OOne carbon shorter; commonly used as a solvent
Hexan-2-oneC6H12OC_6H_{12}OOne carbon longer; has different physical properties
AcetoneC3H6OC_3H_6OSimplest ketone; widely used solvent
2-PentanoneC5H10OC_5H_{10}OStructural isomer; differs in carbon chain position

Uniqueness of 3-Pentanone:

  • 3-Pentanone is distinct due to its symmetrical structure, which contributes to its unique physical properties and reactivity patterns compared to its analogs. Its specific applications in synthesizing vitamin E and pharmaceuticals further highlight its significance in industrial chemistry.

Hydroformylation Pathways for 3-Pentanone Production

Single-Atom Ruthenium Catalysts in Ethylene Hydroformylation

The development of single-atom ruthenium catalysts has emerged as a breakthrough technology for selective 3-pentanone synthesis through ethylene hydroformylation. Recent investigations have demonstrated that atomically dispersed ruthenium species supported on activated carbon achieve remarkable selectivity of 83.3% for 3-pentanone formation, representing a significant advancement over conventional nanoparticle catalysts. The superior performance of these single-atom systems stems from their unique electronic structure and coordination environment, which facilitates efficient carbon-carbon coupling reactions essential for ketone formation.

Detailed characterization studies reveal that the active sites consist of Ru species with an oxidation state featuring Ru-C4O coordination structures. These atomically dispersed sites demonstrate fundamentally different catalytic behavior compared to metallic ruthenium nanoparticles, which predominantly favor ethylene hydrogenation to ethane with only 52.1% selectivity. The enhanced selectivity toward 3-pentanone formation results from the lower energy barrier for direct coupling of C2H5CO* with C2H5* intermediates on single-atom ruthenium sites compared to nanoparticle surfaces.

Density functional theory calculations provide mechanistic insights into the superior performance of single-atom ruthenium catalysts. The computational studies demonstrate that the energy barrier for 3-pentanone formation through direct coupling reactions is significantly reduced on atomically dispersed sites, making this pathway more thermodynamically favorable than competing propanal formation routes. This fundamental understanding enables rational catalyst design and optimization of reaction conditions for maximum 3-pentanone yield.

The industrial implications of single-atom ruthenium catalysts extend beyond improved selectivity to include enhanced atomic utilization efficiency and reduced noble metal consumption. The isolated nature of the active sites prevents sintering and deactivation pathways common in nanoparticle systems, leading to superior catalyst stability and extended operational lifetimes. These advantages position single-atom ruthenium catalysts as promising candidates for sustainable 3-pentanone production at industrial scales.

Cobalt-Phosphorus Bimetallic Systems for Selective Synthesis

Cobalt-phosphorus bimetallic catalytic systems represent an economically attractive alternative to noble metal catalysts for 3-pentanone synthesis through ethylene hydroformylation. These systems utilize earth-abundant metals while maintaining high catalytic activity and selectivity under relatively mild reaction conditions. The synergistic interaction between cobalt and phosphorus components creates unique active sites that promote selective carbon-carbon bond formation while minimizing undesired side reactions.

Comprehensive catalyst characterization reveals that the active phase consists of cobalt phosphides formed through high-temperature treatment of cobalt-phosphorus precursors on activated carbon supports. The optimal catalyst composition contains 0.5-30.0 weight percent of the cobalt-phosphorus active component, with alkali metal promoters (K, Na, Li) enhancing selectivity through electronic modification of the active sites. The reaction proceeds efficiently at temperatures of 80-180°C and pressures of 0.05-8.0 MPa, with optimal conditions identified at 90-110°C and 2.5-3.5 MPa.

The reaction mechanism involves initial formation of propionyl-cobalt intermediates through carbonyl insertion into ethylene-cobalt bonds, followed by migratory insertion and subsequent carbon-carbon coupling to generate 3-pentanone. The bimetallic nature of the catalyst system promotes both the formation and stabilization of these crucial intermediates, leading to enhanced selectivity compared to monometallic systems. The phosphorus component modifies the electronic properties of cobalt sites, optimizing their binding affinity for reactive intermediates and improving overall catalytic performance.

Process optimization studies demonstrate that cobalt-phosphorus systems achieve high 3-pentanone yields under continuous operation in fixed-bed reactors. The catalyst demonstrates excellent stability over extended reaction periods, with minimal deactivation observed during long-term testing. These characteristics, combined with the cost advantages of earth-abundant metals, make cobalt-phosphorus bimetallic systems attractive for large-scale 3-pentanone production.

Ketonic Decarboxylation of Propanoic Acid Derivatives

Metal Oxide Catalysts in Decarboxylation Efficiency Optimization

Ketonic decarboxylation of propanoic acid represents a well-established synthetic route to 3-pentanone, with metal oxide catalysts playing a crucial role in determining reaction efficiency and selectivity. The process involves the condensation of two propanoic acid molecules to form 3-pentanone, carbon dioxide, and water through the general reaction: 2 CH3CH2CO2H → (CH3CH2)2CO + CO2 + H2O. This transformation requires careful optimization of catalyst composition and reaction conditions to achieve high conversion and selectivity.

Monoclinic zirconia has emerged as a particularly effective catalyst for ketonic decarboxylation reactions, demonstrating superior activity and selectivity compared to other metal oxides such as silica, alumina, or ceria. The exceptional performance of zirconia-based catalysts stems from their optimal balance of acidic and basic sites, which facilitate both the initial adsorption of carboxylic acids and the subsequent condensation reactions. The catalyst surface provides appropriately positioned active sites for the formation of crucial β-keto acid intermediates that undergo facile decarboxylation to yield the desired ketone products.

Mechanistic investigations using density functional theory calculations reveal that ketonic decarboxylation proceeds through a pathway involving β-keto acid intermediate formation rather than a concerted mechanism. The kinetically favored pathway involves initial formation of surface carboxylate species, followed by nucleophilic attack to generate β-keto intermediates that subsequently undergo decarboxylation. This mechanistic understanding provides guidance for catalyst design and reaction optimization strategies.

Comprehensive studies examining the decarboxylation of various carboxylic acid substrates demonstrate that zirconia catalysts maintain high activity across a wide range of chain lengths, from C2 to C18 carboxylic acids. The versatility of these systems enables their application to diverse feedstock compositions, including biomass-derived carboxylic acid mixtures. Recent investigations have explored mixed oxide systems, such as CeO2-ZrO2, which demonstrate enhanced conversion and selectivity compared to single-component catalysts.

Mechanistic Insights into Propionyl-CoA Condensation Pathways

The biochemical formation of 3-pentanone through propionyl-CoA condensation pathways provides valuable insights into alternative synthetic strategies and mechanistic understanding of carbon-carbon bond formation processes. Under physiological conditions, propionyl-CoA can undergo unusual condensation reactions that lead to 3-pentanone formation, particularly during metabolic stress or inflammatory conditions where normal propionyl-CoA processing pathways become overwhelmed.

Detailed metabolic studies reveal that excessive propionyl-CoA generation occurs through increased activity of branched-chain α-keto acid dehydrogenase (BCKD), while the normal processing enzyme propionyl-CoA carboxylase (PCC) shows reduced expression. This metabolic imbalance creates conditions favorable for alternative propionyl-CoA condensation reactions that yield 3-pentanone as a metabolic byproduct. These observations suggest potential biomimetic catalytic strategies for 3-pentanone synthesis.

The propionyl-CoA condensation mechanism involves the formation of carbon-carbon bonds between activated carboxyl groups, similar to the ketonic decarboxylation process observed in heterogeneous catalytic systems. The enzymatic systems provide highly selective active sites that prevent undesired side reactions while promoting efficient condensation. Understanding these biological catalytic principles may inform the development of more selective synthetic catalysts for 3-pentanone production.

Recent research has explored the relationship between propionyl-CoA metabolism and 3-pentanone formation in various physiological states. Fasting conditions significantly alter the propionyl-CoA to acetyl-CoA ratio, directly impacting 3-pentanone formation pathways. These findings demonstrate the intricate relationship between metabolic regulation and ketone formation, providing inspiration for developing controlled synthetic methodologies.

Novel Heterogeneous Catalytic Systems

CeO₂–Fe₂O₃ Mixed Oxide Catalysts for Propanol Condensation

CeO₂–Fe₂O₃ mixed oxide catalysts have demonstrated exceptional performance for 3-pentanone synthesis through 1-propanol condensation reactions, offering an alternative pathway that utilizes readily available alcohol feedstocks. These catalytic systems combine the redox properties of ceria with the dehydrogenation capabilities of iron oxide, creating synergistic effects that enhance both activity and selectivity for ketone formation. The optimal catalyst composition and reaction conditions have been systematically investigated to maximize 3-pentanone yield while minimizing undesired byproduct formation.

The catalytic mechanism involves initial dehydrogenation of 1-propanol to propanal, followed by aldol condensation and subsequent dehydration to form 3-pentanone. The addition of Fe₂O₃ to CeO₂ significantly enhances the dehydrogenation capability while maintaining the dimerization activity of pure ceria. The turnover frequency varies with iron content, with optimal performance observed at specific Fe/Ce ratios that balance dehydrogenation and condensation activities.

Comprehensive product distribution analysis reveals that CeO₂–Fe₂O₃ catalysts preferentially convert 1-propanol to 3-pentanone at temperatures above 350°C, with maximum yields approaching 30% at 400°C. The selectivity-conversion relationships demonstrate that propanal serves as an initial intermediate that subsequently converts to the final 3-pentanone product. This mechanistic understanding enables optimization of reaction conditions and catalyst composition for maximum efficiency.

The catalyst performance exhibits distinct dependencies on iron content, with different behavioral regimes observed at low (<40 mol%), medium (40-50 mol%), and high (>50 mol%) iron concentrations. Low iron content catalysts show stable activity without induction periods or decay, while medium iron content systems display initial decay followed by stabilization. High iron content catalysts exhibit induction periods before reaching steady-state activity, indicating complex restructuring processes during reaction initiation.

Activated Carbon-Supported Transition Metal Complexes

Activated carbon-supported transition metal complexes represent a versatile platform for 3-pentanone synthesis, combining the high surface area and chemical stability of carbon supports with the catalytic activity of dispersed metal centers. These systems offer advantages including tunable metal loading, resistance to sintering, and compatibility with various reaction environments. The porous structure of activated carbon provides an ideal framework for stabilizing both single-atom and nanoparticle metal species while facilitating mass transfer of reactants and products.

The preparation of activated carbon-supported catalysts typically involves impregnation or precipitation methods, followed by thermal treatment to achieve the desired metal dispersion and oxidation state. Ruthenium-based systems have shown particular promise, with single-atom dispersions achieving exceptional selectivity for 3-pentanone formation through ethylene hydroformylation. The carbon support not only stabilizes the metal centers but also participates in the coordination environment through heteroatom interactions.

Characterization studies using advanced techniques such as aberration-corrected scanning transmission electron microscopy and X-ray absorption spectroscopy reveal the precise atomic structure of supported metal centers. These investigations demonstrate that single-atom sites exhibit fundamentally different catalytic behavior compared to nanoparticle species, with enhanced activity and selectivity for desired reactions. The atomic-level understanding enables rational catalyst design and optimization strategies.

The stability and reusability of activated carbon-supported catalysts make them attractive for industrial applications. The carbon matrix provides excellent thermal stability and resistance to deactivation mechanisms that commonly affect other support materials. Long-term testing demonstrates maintained activity over extended reaction periods, with minimal metal leaching or sintering observed under typical operating conditions.

Physical Description

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55°F. Less dense than water. Vapors heavier than air.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an acetone-like odor.

Color/Form

Colorless, mobile liquid

XLogP3

0.9

Boiling Point

216 °F at 760 mm Hg (USCG, 1999)
101.9 °C
101.7 °C
102 °C
215°F

Flash Point

55 °F (USCG, 1999)
13 °C (open cup)
13 °C o.c.
55°F (open cup)
(oc) 55°F

Vapor Density

3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.8159 at 66.2 °F (USCG, 1999)
0.8098 g/cu cm at 25 °C
Relative density (water = 1): 0.81 (25 °C)
0.81

LogP

0.99 (LogP)
0.99
log Kow = 0.99
0.99 (estimated)

Odor

Acetone odo

Melting Point

-44 °F (USCG, 1999)
-39.0 °C
-39 °C
-42 °C
-44°F

UNII

9SLZ98M9NK

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

25.85 mm Hg (USCG, 1999)
37.71 mmHg
37.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.0
35 mmHg
(77°F): 35 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

96-22-0

Wikipedia

Diethyl ketone

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

By distilling sugar with an excess of lime.
When the hydroformylation reaction of ethylene takes place in an aq medium, diethyl ketone is obtained as the principal product ... .
3-Pentanone can be produced by catalytic ketonization of propionic acid over a thorium oxide or zirconium oxide catalyst at 350-380 °C.
Hydroformylation of ethylene in the presence of cobalt carbonyl complexes at 100 °C.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Printing and related support activities
3-Pentanone: ACTIVE
METHOD OF PURIFICATION: RECTIFICATION

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC SEPARATION OF 22 CARBONYL COMPOUNDS AS THEIR 2,4-DINITROPHENYLHYDRAZONES WAS INVESTIGATED USING GLASS CAPILLARY COLUMNS. OPTIMUM CONDITIONS: STATIONARY PHASE SF-96; COLUMN SIZE 20 M X 0.25 MM ID; INJECTION & DETECTOR TEMP 280-290 °C; GAS FLOW-RATE HELIUM 1.0-1.2 ML/MIN. THE METHOD WAS APPLIED TO THE ANALYSIS OF ALIPHATIC CARBONYL CMPD IN CAR EXHAUST FUMES AND CIGARET SMOKE.
ACETIC ACID-SULFURIC ACID MIXTURE (1:1) WAS USED AS SOLVENT FOR DETERMINATION OF DIETHYL KETONE IN THE AIR @ 510-520 NM. DIETHYL KETONE WAS TRAPPED IN MIDGET IMPINGERS FILLED WITH ACETIC ACID, FOR DETECTION OF 2.5-19.8%.
Method: OSHA PV2136; Procedure: gas chromatography with flame ionization detector; Analyte: diethyl ketone; Matrix: air; Detection Limit: 32.6 pg/injection.

Storage Conditions

Diethyl ketone must be stored to avoid contact with oxidizing materials (such as peroxides, perchlorates, chlorates, permanganates, and nitrates) Since violent reactions may occur. Store in tightly closed containers in a cool, well ventilated area away from sources of heat. Sources of ignition such as smoking and open flames are prohibited where diethyl ketone is handled, used or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of diethyl ketone should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of diethyl ketone. Wherever this diethyl ketone is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Modify: 2023-08-15

Kinetics of biodegradation of diethylketone by Arthrobacter viscosus

Filomena Costa, Cristina Quintelas, Teresa Tavares
PMID: 21681520   DOI: 10.1007/s10532-011-9488-7

Abstract

The performance of an Arthrobacter viscosus culture to remove diethylketone from aqueous solutions was evaluated. The effect of initial concentration of diethylketone on the growth of the bacteria was evaluated for the range of concentration between 0 and 4.8 g/l, aiming to evaluate a possible toxicological effect. The maximum specific growth rate achieved is 0.221 h(-1) at 1.6 g/l of initial diethylketone concentration, suggesting that for higher concentrations an inhibitory effect on the growth occurs. The removal percentages obtained were approximately 88%, for all the initial concentrations tested. The kinetic parameters were estimated using four growth kinetic models for biodegradation of organic compounds available in the literature. The experimental data found is well fitted by the Haldane model (R (2) = 1) as compared to Monod model (R (2) = 0.99), Powell (R (2) = 0.82) and Loung model (R (2) = 0.95). The biodegradation of diethylketone using concentrated biomass was studied for an initial diethylketone concentration ranging from 0.8-3.9 g/l in a batch with recirculation mode of operation. The biodegradation rate found followed the pseudo-second order kinetics and the resulting kinetic parameters are reported. The removal percentages obtained were approximately 100%, for all the initial concentrations tested, suggesting that the increment on the biomass concentration allows better results in terms of removal of diethylketone. This study showed that these bacteria are very effective for the removal of diethylketone from aqueous solutions.


The effect of clay treatment on remediation of diethylketone contaminated wastewater: uptake, equilibrium and kinetic studies

Cristina Quintelas, Hugo Figueiredo, Teresa Tavares
PMID: 21176863   DOI: 10.1016/j.jhazmat.2010.11.131

Abstract

The ability of four different clays to adsorb diethylketone was investigated in batch experiments aiming to treat wastewater with low solvent concentrations. The adsorption performance in terms of uptake followed the sequence: vermiculite>sepiolite=kaolinite=bentonite, for all the adsorbent doses tested (from 0.1 to 1.5 g) in 150 mL of ketone solution (800 mg/L). The equilibrium data in the batch systems were described by Sips and Dubinin-Raduskevich isotherms. The best fits for bentonite and kaolinite clays were obtained with the Sips isotherm and for sepiolite and vermiculite the best fits were obtained with the Dubinin-Raduskevich model. Kinetic data were described by pseudo-first and pseudo-second order kinetics models. The best fit was obtained for the pseudo-first order model which assumed that the interaction rate was limited only by one process or mechanism on a single class of sorbing sites and that all sites were time dependent. The presence of functional groups on the clay surface that might have interacted with the solvent was confirmed by FTIR. XRD analysis was also performed. This study showed that the tested clays are very effective for the removal of diethylketone from industrial effluents.


The rotational spectrum of diethyl ketone

Ha Vinh Lam Nguyen, Wolfgang Stahl
PMID: 21445952   DOI: 10.1002/cphc.201001021

Abstract

We report on the rotational spectrum of diethyl ketone, C(2)H(5)-C(=O)-C(2)H(5), as observed by Fourier transform microwave spectroscopy under pulsed molecular beam conditions. Almost all lines were split into narrow quartets in a range from 10 kHz up to 2 MHz, arising from the hindered rotation of the two equivalent terminal methyl groups. In a global analysis using the xiam code, which is based on the rho axis method, three rotational constants, five quartic centrifugal distortion constants, the torsional barrier of the terminal methyl groups, and the angles between the principal inertial axes and the internal rotor axes were determined. The methyl torsional barrier was found to be 771.93(27) cm(-1). In total, 199 lines were fitted to a standard deviation of 3.5 kHz. The experimental work was supplemented by quantum chemical calculations. Two-dimensional potential energy surfaces describing the rotation of both ethyl groups against the C=O frame were calculated with the MP2 method as well as the DFT method using the 6-311++G(d,p) basis set and the B3LYP functional, respectively. Combining the experimental and theoretical results, an effective structure with C(2v) symmetry was deduced for the diethyl ketone molecule. Moreover, the torsional barrier of the methyl groups was determined by ab initio methods.


Pilot-scale sorption studies of diethylketone in the presence of Cd

Filomena Costa, Teresa Tavares
PMID: 29187066   DOI: 10.1080/09593330.2017.1411979

Abstract

The effect of pH on the sorption capacity of vermiculite towards cadmium and nickel was tested in batch systems and it was shown that the sorption percentages increase with an increase in the mass of vermiculite and with an increase in the initial pH. Maximum sorption percentages were obtained for a pH of 8 and 4 g of vermiculite (86.5% for Cd
and 86.1% for Ni
, for solutions with 100 mg/L of metal). As a consequence, it was possible to establish a range of optimal pH for biosorption processes, by combining the so determined optimal sorption pH of vermiculite with the optimal growth pH of Streptococcus equisimilis, a bacterium used to treat contaminated water. Pilot-scale experiments with a S. equisimilis biofilm supported on vermiculite were conducted in closed-loop conditions, aiming to treat large volumes of diethylketone aqueous solutions, eventually containing Cd
or Ni
. The excellent capacity of this joint system to simultaneously biodegrade diethylketone and biosorb Cd
or Ni
was proved. The removal percentage and the uptake increase through time, even with the replacement of the initial solution by new ones. The breakthrough curves that best describe the results achieved for Cd
and Ni
are respectively the Adams-Bohart and the Yoon and Nelson model.


Interferon-microRNA signalling drives liver precancerous lesion formation and hepatocarcinogenesis

Yingcheng Yang, Ximeng Lin, Xinyuan Lu, Guijuan Luo, Tao Zeng, Jing Tang, Feng Jiang, Liang Li, Xiuliang Cui, Wentao Huang, Guojun Hou, Xin Chen, Qing Ouyang, Shanhua Tang, Huanlin Sun, Luonan Chen, Frank J Gonzalez, Mengchao Wu, Wenming Cong, Lei Chen, Hongyang Wang
PMID: 26860770   DOI: 10.1136/gutjnl-2015-310318

Abstract

Precancerous lesion, a well-established histopathologically premalignant tissue with the highest risk for tumourigenesis, develops preferentially from activation of DNA damage checkpoint and persistent inflammation. However, little is known about the mechanisms by which precancerous lesions are initiated and their physiological significance.
Laser capture microdissection was used to acquire matched normal liver, precancerous lesion and tumour tissues. miR-484(-/-), Ifnar1(-/-) and Tgfbr2(△hep) mice were employed to determine the critical role of the interferon (IFN)-microRNA pathway in precancerous lesion formation and tumourigenesis. RNA immunoprecipitation (RIP), pull-down and chromatin immunoprecipitation (ChIP) assays were applied to explore the underlying mechanisms.
miR-484 is highly expressed in over 88% liver samples clinically. DEN-induced precancerous lesions and hepatocellular carcinoma were dramatically impaired in miR-484(-/-) mice. Mechanistically, ectopic expression of miR-484 initiates tumourigenesis and cell malignant transformation through synergistic activation of the transforming growth factor-β/Gli and nuclear factor-κB/type I IFN pathways. Specific acetylation of H3K27 is indispensable for basal IFN-induced continuous transcription of miR-484 and cell transformation. Convincingly, formation of precancerous lesions were significantly attenuated in both Tgfbr2(△hep) and Ifnar1(-/-) mice.
These findings demonstrate a new protumourigenic axis involving type I IFN-microRNA signalling, providing a potential therapeutic strategy to manipulate or reverse liver precancerous lesions and tumourigenesis.


Sorption studies of diethylketone in the presence of Al

Filomena Costa, Teresa Tavares
PMID: 28054835   DOI: 10.1080/09593330.2016.1278462

Abstract

The toxic effects of diethylketone (DEK) in aqueous solution with different concentrations of Al
, Cd
, Ni
and Mn
were evaluated at lab-scale. It was established that Streptococcus equisimilis is able to efficiently remove DEK with different concentrations with heavy metals. It was proved that this joint-system has excellent capacity to biodegrade high concentrations of DEK in the presence of Al
, Cd
, Ni
and Mn
. With the exception of Al
, the uptake for all metals increased as the initial concentration of each metal in the mixed solution increased. The breakthrough curves are best described by the Adams and Bohart model for Cd
, by the Yoon and Nelson model for Ni
and by the Wolborska model for Mn
.


Low-temperature combustion chemistry of novel biofuels: resonance-stabilized QOOH in the oxidation of diethyl ketone

Adam M Scheer, Oliver Welz, Judit Zádor, David L Osborn, Craig A Taatjes
PMID: 24585023   DOI: 10.1039/c3cp55468f

Abstract

The Cl˙ initiated oxidation reactions of diethyl ketone (DEK; 3-pentanone; (CH3CH2)2C=O), 2,2,4,4-d4-diethyl ketone (d4-DEK; (CH3CD2)2C=O) and 1,1,1,5,5,5-d6-diethyl ketone (d6-DEK; (CD3CH2)2C=O) are studied at 8 Torr and 550-650 K using Cl2 as a source for the pulsed-photolytic generation of Cl˙. Products are monitored as a function of reaction time, mass, and photoionization energy using multiplexed photoionization mass spectrometry with tunable synchrotron radiation. Adding a large excess of O2 to the reacting flow allows determination of products resulting from oxidation of the initial primary (Rp) and secondary (Rs) radicals formed via the Cl˙ + DEK reaction. Because of resonance stabilization, the secondary DEK radical (3-oxopentan-2-yl) reaction with O2 has a shallow alkyl peroxy radical (RsO2) well and no energetically low-lying product channels. This leads to preferential back dissociation of RsO2 and a greater likelihood of consumption of Rs by competing radical-radical reactions. On the other hand, reaction of the primary DEK radical (3-oxopentan-1-yl) with O2 has several accessible bimolecular product channels. Vinyl ethyl ketone is observed from HO2-elimination from the DEK alkylperoxy radicals, and small-molecule products are identified from β-scission reactions and decomposition reactions of oxy radical secondary products. Although channels yielding OH + 3-, 4-, 5- and 6-membered ring cyclic ether products are possible in the oxidation of DEK, at the conditions of this study (8 Torr, 550-650 K) only the 5-membered ring, 2-methyltetrahydrofuran-3-one, is observed in significant quantities. Computation of relevant stationary points on the potential energy surfaces for the reactions of Rp and Rs with O2 indicates this cyclic ether is formed via a resonance-stabilized hydroperoxyalkyl radical (QOOH) intermediate, formed from isomerization of the RpO2 radical.


Metabolism of 3-pentanone under inflammatory conditions

Astrid Kleber, Felix Maurer, Dominik Lorenz, Beate Wolf, Frederic Albrecht, Teodora Shopova, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 27677863   DOI: 10.1088/1752-7155/10/4/047101

Abstract

Breath analysis of rats using multi-capillary column ion-mobility spectrometry (MCC-IMS) revealed alterations in acetone and other ketones, including 3-pentanone, during inflammation. The alterations seem likely to result from oxidative branched-chain keto acid (BCKA) catabolism. We therefore tested the hypothesis that 3-pentanone arises during inflammation from increased BCKA oxidation in the liver with consequent accumulation of propionyl-CoA and its condensation products. Male Sprague-Dawley rats were anaesthetised and ventilated for 24 h or until death. Exhaled breath was analysed by MCC-IMS while rats were injected with low and high doses of lipopolysaccharide (LPS), tumour necrosis factor α (TNFα), or vehicle. The exhaled 3-pentanone peak was identified by pure substance measurements. Blood was collected 12 h after treatment for the determination of cytokine concentrations; transcription enzymes for BCKA catabolism and the activity of the BCKA dehydrogenase were analysed in liver tissue by quantitative real-time PCR and western blotting. Exhaled 3-pentanone decreased in all groups, but minimum concentrations with high-dose LPS (0.24 ± 0.31 volts; mean ± SD), low-dose TNFα (0.17 ± 0.10 volts) and high-dose TNFα (0.13 ± 0.04 volts) were lower than in vehicle animals (0.27 ± 0.12 volts). At 60% and 85% survival times (svt) concentrations of exhaled 3-pentanone increased significantly in all animals treated with low-dose LPS, (svt
0.38 ± 0.18 volts, svt
0.62 ± 0.15 volts) and high-dose LPS (0.26 ± 0.28 volts, 0.40 ± 0.22 volts), as well as low-dose TNFα, (0.20 ± 0.09 volts, 0.39 ± 0.17 volts) and high-dose TNFα (0.18 ± 0.06 volts, 0.34 ± 0.08 volts), but not in vehicle rats (0.27 ± 0.12 volts, 0.30 ± 0.09 volts). BCKA catabolism was seen in the liver, with increased expression and activity of the branched-chain alpha-keto acid dehydrogenase (BCKD), lower expression of the propionyl-CoA carboxylase (PCC) subunits, and altered expression levels of BCKD regulating enzymes. Exhaled 3-pentanone may arise from altered BCKA catabolism. Our results suggest that excessive propionyl-CoA is possibly generated from BCKAs via increased activity of BCKD, but may undergo unusual condensation reactions rather than being physiologically processed to methylmalonyl-CoA by PCC. The pattern of 3-pentanone during early and prolonged inflammation suggests that reuse of BCKAs for the synthesis of new proteins might be initially favoured. As inflammatory conditions persist, substrates for cellular energy supply are required which activate irreversible degradation of excessive BCKA to propionyl-CoA yielding increased levels of exhaled 3-pentanone.


Bioremoval of diethylketone by the synergistic combination of microorganisms and clays: uptake, removal and kinetic studies

Cristina Quintelas, Filomena Costa, Teresa Tavares
PMID: 22752815   DOI: 10.1007/s11356-012-1055-1

Abstract

The performance of two bacteria, Arthrobacter viscosus and Streptococcus equisimilis, and the effect of the interaction of these bacteria with four different clays on the retention of diethylketone were investigated in batch experiments. The uptake, the removal percentages and the kinetics of the processes were determined. S. equisimilis, by itself, had the best performance in terms of removal percentage, for all the initial diethylketone concentrations tested: 200, 350 and 700 mg/L. The uptake values are similar for both bacteria. A possible mechanism to explain the removal of diethylketone includes its degradation by bacteria, followed by the adsorption of the intermediates/sub-products by the functional groups present on the cells' surfaces. The assays performed with bacteria and clays indicated that the uptake values are similar despite of the clay used, for the same microorganism and mass of clay, but in general, higher values are reached when S. equisimilis is used, compared to A. viscosus. Kinetic data were described by pseudo-first- and pseudo-second-order models.


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